molecular formula C12H11BrN2OS B11372854 N-(2-bromophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide

N-(2-bromophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide

Cat. No.: B11372854
M. Wt: 311.20 g/mol
InChI Key: PSDYSFSZBKKYKT-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide is an organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

    Bromination: The phenyl ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Acetamide Formation: The final step involves the formation of the acetamide linkage by reacting the bromophenyl thiazole intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole ring and the acetamide group.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the thiazole or acetamide groups.

    Reduction: Reduced forms of the thiazole or acetamide groups.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial enzymes or cell membranes. If it has anticancer properties, it could interfere with cell division or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide: Similar structure but with a chlorine atom instead of bromine.

    N-(2-fluorophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide: Similar structure but with a fluorine atom instead of bromine.

    N-(2-iodophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in N-(2-bromophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity can affect the compound’s ability to interact with biological targets and undergo chemical reactions.

Properties

Molecular Formula

C12H11BrN2OS

Molecular Weight

311.20 g/mol

IUPAC Name

N-(2-bromophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C12H11BrN2OS/c1-8-14-9(7-17-8)6-12(16)15-11-5-3-2-4-10(11)13/h2-5,7H,6H2,1H3,(H,15,16)

InChI Key

PSDYSFSZBKKYKT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CC(=O)NC2=CC=CC=C2Br

Origin of Product

United States

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